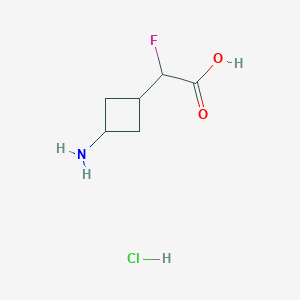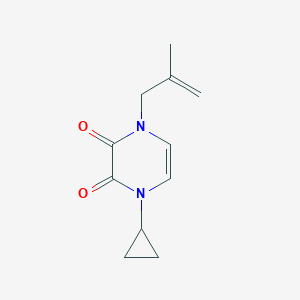![molecular formula C16H18N2O4 B2966851 trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 1217618-21-7](/img/structure/B2966851.png)
trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as (1r,4r)-4- [ (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid, is a chemical with the CAS Number: 1217618-21-7 . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O4/c19-14-12-3-1-2-4-13 (12)17-16 (22)18 (14)9-10-5-7-11 (8-6-10)15 (20)21/h1-4,10-11H,5-9H2, (H,17,22) (H,20,21)/t10-,11- . This indicates the presence of a quinazolinone ring and a cyclohexane ring in its structure.Scientific Research Applications
Synthesis and Structural Analysis
One study details the synthesis and structure of pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines, demonstrating the chemical versatility of γ-oxocarboxylic acids, including derivatives similar to the target compound, in producing condensed pyrroloepoxyquinazolines through reactions with diexo-3-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine. This research highlights the potential of such compounds in synthesizing complex molecular structures (Kanizsai et al., 2007).
Another aspect of research focuses on the preparation and structure of pyrrolo- and isoindoloquinazolinones, where aroylpropionic acids are reacted with cis- and trans-2-aminocyclohexane- or 4-cyclohexene-1-carboxamides to yield saturated or partly saturated pyrroloquinazolinones and their derivatives, suggesting the target compound's relevance in synthesizing quinazolinone-based structures (Sohár et al., 2004).
Catalytic Applications and Molecular Rearrangements
Further research demonstrates the catalytic activity of complexes derived from similar compounds in the preparation of 1,2-dihydroquinoline derivatives, showcasing the compound's potential in facilitating complex chemical reactions and its role in synthesizing nitrogen-containing heterocycles (Zeng et al., 2009).
Additionally, investigations into the stereospecific addition and rearrangement processes involving ethylenic double bonds and nitroacetic acid reveal intricate details about the stereochemistry and reaction mechanisms of compounds related to the target molecule, providing insights into its potential applications in stereoselective synthesis (Armarego & Kobayashi, 1971).
Safety and Hazards
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)










![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

